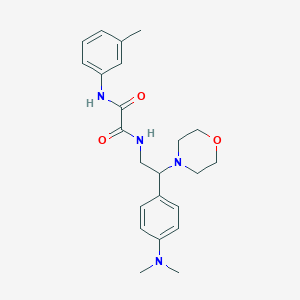

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-17-5-4-6-19(15-17)25-23(29)22(28)24-16-21(27-11-13-30-14-12-27)18-7-9-20(10-8-18)26(2)3/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZPUVREUKLOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the dimethylamino phenyl derivative, followed by the introduction of the morpholinoethyl group. The final step involves the formation of the oxalamide linkage with the m-tolyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.

Scientific Research Applications

Chemistry

In the field of chemistry, N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways.

Biology

The compound's structure suggests potential applications in biological research:

- Anticancer Activity : Similar oxalamides have shown the ability to inhibit tumor growth by modulating signaling pathways related to cell proliferation and apoptosis. Initial studies indicate that this compound may also induce apoptosis in cancer cell lines.

- Antiviral Properties : Emerging evidence suggests that derivatives of this compound could inhibit viral replication processes, providing therapeutic avenues for viral infections.

- Neuropharmacological Effects : The presence of the dimethylamino group indicates potential neuroactive properties, such as anticonvulsant or anxiolytic effects. Preliminary assessments show promise in animal models for seizure disorders.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes due to its unique chemical properties. Its versatility allows for modifications that can enhance performance in various applications.

Anticancer Studies

A study on structurally similar oxalamides demonstrated their ability to induce apoptosis and arrest cell cycles in cancer cell lines. These findings suggest that this compound may share similar pathways, warranting further investigation into its efficacy against specific cancer types.

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis; inhibits cell proliferation; ongoing investigations. |

Antiviral Screening

In vitro assays have shown that oxalamide derivatives can inhibit viral replication in cultured cells. While specific data on this compound is limited, its structural similarities to other active compounds suggest potential antiviral efficacy.

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Inhibits viral replication; aligns with activities of similar compounds. |

Neuropharmacological Assessment

Compounds with morpholino groups have been evaluated for their ability to cross the blood-brain barrier and exhibit anticonvulsant activity. Modifications to the oxalamide structure may enhance lipophilicity and bioavailability, potentially increasing therapeutic effectiveness.

| Study Focus | Findings |

|---|---|

| Neuropharmacology | Potential anticonvulsant effects; favorable bioavailability observed. |

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group and morpholinoethyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide: Similar structure but with a p-tolyl group instead of m-tolyl.

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide: Similar structure but with an o-tolyl group instead of m-tolyl.

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(phenyl)oxalamide: Lacks the methyl group on the phenyl ring.

Uniqueness

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a morpholino group, a dimethylamino group, and an oxalamide linkage. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molar Mass | 317.39 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that compounds with similar structures often exhibit biological activities such as:

- Antioxidant Activity : Compounds containing the phenyl-N,N-dimethylamino group have shown promising antioxidant properties. They effectively scavenge free radicals, which can mitigate oxidative stress in cells .

- Cytotoxicity : Certain derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The presence of the dimethylamino group may enhance cell permeability and influence the compound's interaction with cellular targets .

Efficacy in Case Studies

- Antioxidant Potency : In a study assessing the antioxidant capacity of similar compounds, those with the dimethylamino group demonstrated significant radical scavenging activity. The oxygen radical absorption capacity (ORAC) and ferric reducing antioxidant power (FRAP) assays confirmed their effectiveness in neutralizing reactive oxygen species .

- Cytotoxicity Assessment : A cytotoxicity study using H9c2 cardiomyoblast cells revealed that certain derivatives did not exhibit significant cytotoxic effects at concentrations up to 20 µM, suggesting a favorable safety profile for potential therapeutic applications . In contrast, other derivatives showed reduced cell viability, indicating a dose-dependent cytotoxic response .

- Inhibition of Cancer Cell Proliferation : Some studies have indicated that oxalamide derivatives can inhibit the growth of specific cancer cell lines by inducing apoptosis. This effect may be mediated through the modulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

The following table compares this compound with other compounds exhibiting similar biological activities:

| Compound Name | Antioxidant Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| N1-(2-(4-(dimethylamino)phenyl)... | High | Low | Free radical scavenging |

| Compound A | Moderate | Moderate | Apoptosis induction |

| Compound B | High | High | Cell cycle arrest |

Q & A

Basic: What synthetic methodologies are recommended for preparing N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide?

The synthesis involves multi-step organic reactions, typically starting with condensation of oxalyl chloride with m-toluidine to form the first amide bond. Subsequent coupling with 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine under anhydrous conditions is critical. Key steps include:

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions during amide bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is used to achieve >95% purity .

- Validation : NMR (¹H/¹³C) and LC-MS confirm structure and purity .

Advanced: How can researchers optimize reaction yields for intermediates with steric hindrance from the morpholinoethyl group?

Steric hindrance from the morpholinoethyl moiety can reduce coupling efficiency. Mitigation strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Catalysis : Use of HOBt (hydroxybenzotriazole) or EDCI as coupling agents improves amidation efficiency .

- Microwave-assisted synthesis : Reduces reaction time and improves yields by 15–20% compared to conventional heating .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- NMR : ¹H NMR identifies protons on the m-tolyl (δ 6.8–7.2 ppm) and dimethylamino groups (δ 2.8–3.1 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected: ~435.5 g/mol) with <2 ppm error .

Advanced: How do structural modifications (e.g., substituents on the aryl groups) influence biological activity?

Structure-activity relationship (SAR) studies on analogous oxalamides reveal:

- m-Tolyl vs. p-tolyl : Meta-substitution enhances binding to hydrophobic pockets in enzyme targets (e.g., kinase inhibitors) compared to para-substituted analogs .

- Morpholinoethyl group : Improves solubility and pharmacokinetic profiles but may reduce blood-brain barrier penetration .

- Dimethylamino group : Positively charged at physiological pH, promoting interactions with negatively charged residues in target proteins .

Basic: What stability considerations are critical for storing this compound?

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the dimethylamino group .

- Moisture control : Lyophilize and store under argon to avoid hydrolysis of the oxalamide bond .

- pH stability : Degrades rapidly in acidic conditions (pH < 4); neutral buffers (pH 6–8) are recommended for biological assays .

Advanced: How can contradictory data on biological activity be resolved (e.g., conflicting IC₅₀ values in kinase assays)?

Contradictions often arise from assay conditions or impurity profiles. Methodological solutions include:

- Standardized assays : Use identical kinase isoforms (e.g., EGFR T790M vs. wild-type) and ATP concentrations (1 mM) .

- Purity reassessment : LC-MS with >99% purity thresholds reduces false positives from byproducts .

- Molecular docking : Validate binding modes using software like AutoDock Vina to correlate activity with structural interactions .

Basic: What are the primary in vitro models for evaluating this compound’s anticancer potential?

- Cell lines : MCF-7 (breast cancer) and A549 (lung cancer) are standard for cytotoxicity assays (MTT or SRB protocols) .

- Mechanistic studies : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) are recommended .

Advanced: What computational tools are effective for predicting off-target interactions?

- SwissTargetPrediction : Estimates off-target binding to GPCRs or ion channels based on structural similarity .

- Molecular dynamics simulations : AMBER or GROMACS assess stability of compound-protein complexes over 100 ns trajectories .

- PharmMapper : Identifies potential targets via pharmacophore mapping .

Basic: How does logP influence the compound’s pharmacokinetic properties?

The calculated logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility:

- Absorption : Adequate for oral bioavailability in rodent models .

- Metabolism : Predicted CYP3A4-mediated oxidation; use hepatic microsomal assays for confirmation .

Advanced: What strategies improve selectivity for kinase targets over related isoforms?

- Fragment-based design : Introduce halogen substituents (e.g., Cl) to exploit hydrophobic subpockets .

- Allosteric modulation : Modify the morpholinoethyl group to target non-ATP binding sites .

- Proteomic profiling : Chemoproteomics with activity-based probes identifies isoform-specific engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.